Omeprazole Sulfide-13C,D3
CAS No.:
Cat. No.: VC0213405
Molecular Formula: C1613CH16D3N3O2S
Molecular Weight: 333.43
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C1613CH16D3N3O2S |
---|---|
Molecular Weight | 333.43 |
Appearance | Purity:99% HPLC; 99% atom 13C, 99% atom DBeige solid |
Introduction
Omeprazole Sulfide-13C,D3, also known as Ufiprazole-13C,D3, is a deuterium-labeled derivative of omeprazole sulfide, which itself is a metabolite of the widely used proton pump inhibitor, omeprazole. The compound incorporates stable isotopes of carbon (13C) and deuterium (D3), enhancing its stability and allowing for precise tracking in pharmacokinetic studies. This isotopically labeled compound serves as an essential reference material in analytical chemistry, particularly in the study of drug metabolism and bioavailability. The unique isotopic labeling pattern makes it especially valuable for mass spectrometric analyses where distinguishing between endogenous compounds and administered substances is crucial for accurate measurement and interpretation.
Omeprazole, the parent compound, belongs to the class of medications known as proton pump inhibitors (PPIs) and is widely prescribed for treating conditions related to excessive gastric acid production, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Understanding the metabolism of omeprazole is essential for optimizing its therapeutic applications, and isotopically labeled derivatives like Omeprazole Sulfide-13C,D3 play a pivotal role in such investigations. The metabolic pathway of omeprazole includes the formation of omeprazole sulfide as an intermediate product, making the labeled version critically important for metabolic profiling studies.
Chemical Structure and Properties
Molecular Structure
Omeprazole Sulfide-13C,D3 features a chemical structure that includes both benzimidazole and pyridine rings connected by a sulfide (thioether) linkage. Unlike omeprazole, which contains a sulfoxide group, this compound features a sulfide group, representing a reduced state of the sulfur atom. The isotopic labeling occurs at the methoxy group attached to the benzimidazole ring, where three hydrogen atoms are replaced with deuterium atoms (D3) and one carbon atom is replaced with carbon-13 (13C) .
Applications in Analytical Chemistry
Mass Spectrometric Analysis
Omeprazole Sulfide-13C,D3 serves as an excellent internal standard in mass spectrometry analyses due to its distinctive isotopic pattern. The presence of three deuterium atoms and one carbon-13 atom results in a mass shift compared to the unlabeled compound, allowing for unambiguous identification and quantification in complex biological matrices. This property is particularly valuable in pharmacokinetic studies where precise measurement of drug metabolites is essential.
In liquid chromatography-mass spectrometry (LC-MS) applications, Omeprazole Sulfide-13C,D3 enables researchers to accurately quantify the unlabeled compound by establishing a reliable response ratio between the labeled and unlabeled species. This approach compensates for variability in sample preparation, chromatographic separation, and ionization efficiency, resulting in more accurate and precise analytical results .
NMR Spectroscopy
In nuclear magnetic resonance (NMR) spectroscopy, the presence of 13C and deuterium provides unique spectral characteristics that can be exploited for structural elucidation and metabolite identification. The 13C label offers enhanced sensitivity for 13C NMR experiments, while deuterium labeling results in characteristic isotopic shifts in 1H NMR spectra. These properties facilitate the detection and identification of omeprazole metabolites in complex biological samples.
Method Development and Validation
Role in Pharmacokinetic Studies
Metabolic Profiling
One of the most significant applications of Omeprazole Sulfide-13C,D3 is in metabolic profiling studies. By administering this isotopically labeled compound alongside the unlabeled drug, researchers can track the formation, distribution, and elimination of metabolites with high precision. This approach, known as isotope ratio-monitoring, has been successfully employed to identify novel metabolites in different tissues, such as the brain and plasma . The data obtained from such studies provide valuable insights into the metabolic fate of omeprazole in various biological systems.
Tissue Distribution Studies
Research involving Omeprazole Sulfide-13C,D3 has demonstrated its utility in studying the tissue distribution of omeprazole and its metabolites. A notable study employed an isotope ratio-patterning liquid chromatography-mass spectrometric method to identify metabolites characteristically observed in mouse brain after various routes of administration . This approach allows researchers to understand how omeprazole and its metabolites, including omeprazole sulfide, distribute across different tissues and how this distribution affects therapeutic outcomes.
Drug-Microbiome Interactions
Recent research has highlighted the importance of understanding how the gut microbiome influences drug metabolism. Studies using labeled compounds like Omeprazole Sulfide-13C,D3 have shown that factors affecting the gut microbiome, such as antibiotics, can alter drug metabolism patterns. These findings suggest that the microbiome plays a crucial role in determining drug efficacy and toxicity, with implications for personalized medicine approaches .
Comparison with Other Omeprazole Derivatives
Structural and Functional Differences
Several compounds share structural similarities with Omeprazole Sulfide-13C,D3, particularly within the class of proton pump inhibitors and their metabolites. The table below compares Omeprazole Sulfide-13C,D3 with related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
---|---|---|---|
Omeprazole Sulfide-13C,D3 | C1613CH16D3N3O2S | 333.43 | Contains sulfide (thioether) group; isotopically labeled with 13C and D3 |
Omeprazole | C17H19N3O3S | 345.42 | Contains sulfoxide group; parent drug used clinically |
Omeprazole-d3 | C17H16D3N3O3S | 348.44 | Contains sulfoxide group; deuterium labeled |
Omeprazole-13C,D3 | C1613CH16D3N3O3S | 349.43 | Contains sulfoxide group; labeled with 13C and D3 |
Omeprazole Sulfide (Ufiprazole) | C17H19N3O2S | 329.42 | Contains sulfide group; metabolite of omeprazole |
Omeprazole Sulfone | C17H19N3O4S | 361.42 | Contains sulfone group; oxidized metabolite |
Omeprazole Sulfone-13C,D3 | C1613CH16D3N3O4S | 365.43 | Contains sulfone group; labeled with 13C and D3 |
The unique feature of Omeprazole Sulfide-13C,D3 lies in its deuterium and carbon-13 labeling, which enhances stability and allows precise tracking in pharmacokinetic studies. This property makes it particularly valuable in scientific research aimed at understanding drug metabolism and distribution.
Analytical Distinctions
From an analytical perspective, Omeprazole Sulfide-13C,D3 offers distinct advantages for mass spectrometric analysis. The mass shift resulting from isotopic labeling enables clear differentiation from the unlabeled compound, facilitating accurate quantification even in complex biological matrices. In liquid chromatography-mass spectrometry (LC-MS) applications, characteristic fragment ions can be used for identification and quantification .
Research Findings and Biological Significance
Metabolic Pathway Investigations
Research involving Omeprazole Sulfide-13C,D3 has contributed significantly to understanding the metabolic pathways of omeprazole. Studies have demonstrated that omeprazole undergoes multiple metabolic transformations, including reduction to omeprazole sulfide and oxidation to omeprazole sulfone. The availability of isotopically labeled standards has enabled researchers to accurately track these metabolic conversions and identify previously unknown metabolites .
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